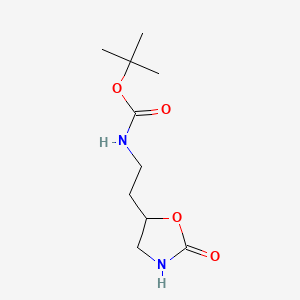

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate

Description

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-5-4-7-6-12-8(13)15-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |

InChI Key |

DMLNJBHVXGSTHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols with Carbon Dioxide

One prominent route involves the catalytic carboxylation of amino alcohols under carbon dioxide pressure to form oxazolidinones. This method is environmentally friendly and uses CO₂ as a C1 building block.

Catalysts and Conditions: Various catalytic systems have been reported, including triphenylantimony oxide with molecular sieves, ionic liquids promoted by alkali metal carbonates, and synergistic fluoride-organosilicon catalysts such as tetrabutylammonium difluorotriphenylsilicate (TBAT). These catalysts facilitate the cyclization of amino alcohols to oxazolidinones under mild to moderate temperature (typically 150 °C) and CO₂ pressures ranging from atmospheric to several bars.

Mechanism Insights: The terminal alcohol acts as a nucleophile attacking the carbamic acid intermediate formed by reaction of the amino group with CO₂. This intramolecular cyclization liberates tert-butyl alcohol if the carbamate is protected with a tert-butyl group. Isotopic labeling studies confirm the retention of stereochemistry and preferential nitrogen carboxylation over oxygen.

Yields and Scope: Reported yields vary from moderate to high (up to 95%) depending on substrate structure and catalyst system. The method is particularly effective for amino alcohols where the amino group is separated from the alcohol by 4 to 6 carbons, minimizing side reactions.

Intramolecular Cyclization via Mesylate Displacement

Another method involves the synthesis of oxazolidinones through intramolecular nucleophilic displacement of a mesylate group by the carbamate carbonyl oxygen.

Synthetic Sequence: Starting from a ketoacetal intermediate derived from protected amino acid Weinreb amides, selective reductions and mesylation yield a mesylate intermediate. Heating this intermediate induces intramolecular cyclization where the carbamate carbonyl oxygen displaces the mesylate group, forming the oxazolidinone ring and releasing tert-butyl alcohol.

Advantages: This method provides stereochemical control, yielding the desired diastereomer of the oxazolidinone. It is scalable and has been demonstrated on multikilogram scales with high yields and purity.

Example: The preparation of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate via this route was described starting from S-BOC-(3-fluorophenyl)alanine derivatives, involving Grignard and Barbier-type reactions, oxidative acetal cleavage, and selective reductions.

Preparation from Protected Amino Acid Derivatives

The compound can also be synthesized from tert-butyl carbamate-protected amino acid derivatives through condensation and cyclization steps.

Typical Procedure: For example, N-BOC-D-serine can be converted to the target compound via formation of mixed acid anhydrides using isobutyl chlorocarbonate and N-methylmorpholine as a base. Subsequent condensation with benzylamine derivatives in anhydrous ethyl acetate yields the carbamate-functionalized oxazolidinone.

Reaction Conditions: The process requires careful control of moisture and temperature to avoid side reactions and ensure high purity.

Applications: This method is useful for preparing chiral oxazolidinone derivatives as intermediates in drug synthesis, such as lacosamide.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of amino alcohols with CO₂ | Triphenylantimony oxide, ionic liquids, TBAT | 1 atm to several bars CO₂, 150 °C, 6–24 h | 36–95 | Green, uses CO₂, high stereoselectivity | Requires pressure equipment, catalyst sensitivity to water |

| Intramolecular mesylate displacement | Mesyl chloride, selective reducing agents (N-Selectride), BOC-protected amino acid derivatives | Heating in solution, multistep synthesis | High (up to >90) | High stereochemical control, scalable | Multi-step, requires protecting group manipulations |

| Condensation of N-BOC amino acid derivatives | Isobutyl chlorocarbonate, N-methylmorpholine, benzylamine | Anhydrous ethyl acetate, controlled temperature | Moderate to high | Straightforward, useful for chiral compounds | Sensitive to moisture, requires pure starting materials |

Research Outcomes and Optimization Notes

Catalyst Effects: The use of ionic liquids such as 1-butyl-3-methylimidazolium bromide (BMIM-Br) promoted by potassium carbonate significantly improves conversion rates in CO₂ cyclization reactions. The Thorpe–Ingold effect was noted to enhance cyclization yields when amino groups are separated by optimal chain lengths.

Stereochemical Retention: Mechanistic studies with isotopic labeling demonstrate retention of stereochemistry during cyclization, crucial for pharmaceutical applications.

Scalability: The mesylate displacement method has been successfully scaled to multikilogram quantities, highlighting its industrial applicability.

Green Chemistry: The CO₂ fixation method aligns with green chemistry principles by using CO₂ as a reagent and avoiding harsh reagents, though catalyst sensitivity to water and reaction times remain challenges.

Chemical Reactions Analysis

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Ethyl vs. methyl groups on the oxazolidinone (e.g., ) influence steric bulk and solubility. Bromine in thiadiazole derivatives () introduces sites for cross-coupling reactions.

- Biological Activity : Fluorophenyl-morpholine substituents () enhance antibacterial potency by improving target (ribosomal) binding, mirroring linezolid’s mechanism.

- Synthetic Utility : Boc protection is widely used in multi-step syntheses (), while brominated analogs () serve as intermediates for diversification.

Physicochemical and Pharmacokinetic Properties

- LogP : The target compound’s LogP is estimated to be ~1.5–2.0, comparable to methyl-substituted analogs (). Brominated derivatives () exhibit higher LogP (~2.5–3.0) due to halogen hydrophobicity.

- Stability: The oxazolidinone ring’s stability is pH-dependent; electron-withdrawing groups (e.g., fluorine in ) enhance hydrolytic resistance.

- Bioavailability : Ethyl-linked carbamates may improve membrane permeability compared to methyl variants ().

Biological Activity

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxazolidine ring, which is known for its role in various biological applications. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Notably, compounds with oxazolidine structures have been studied for their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This mechanism is crucial in the development of antibiotics, particularly against resistant strains.

Biological Activity

1. Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various oxazolidine compounds found that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as an antibiotic candidate .

2. Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated inhibition against certain proteases, which are vital in various physiological processes and disease mechanisms. The IC50 values for these inhibitory activities were reported in comparative studies, indicating effective dose-response relationships .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited a synergistic effect when combined with existing antibiotics, suggesting potential for use in combination therapies .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate in academic research?

The synthesis typically involves multi-step reactions leveraging carbamate protection and heterocyclic coupling. A common approach includes:

- Step 1 : Nucleophilic substitution or coupling reactions to introduce the oxazolidinone moiety. For example, reacting a brominated oxazolidinone precursor with a tert-butyl carbamate-protected ethylamine derivative under mild basic conditions (e.g., NaHCO₃ in DMF at 60°C) .

- Step 2 : Deprotection and functionalization. Boc-protected intermediates are deprotected using TFA or HCl in dichloromethane, followed by purification via column chromatography (e.g., hexane/ethyl acetate gradients) .

- Critical Parameters : Solvent choice (DMF or THF for solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:electrophile) to minimize side products .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, oxazolidinone carbonyl at δ 170 ppm) .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+Na]+ ion for C₁₀H₁₆N₂O₄ at m/z 257.1) and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and bond lengths, particularly for oxazolidinone ring conformation .

Q. What stability considerations are critical during storage and handling?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C due to Boc group hydrolysis in humid conditions .

- Light Sensitivity : Oxazolidinone rings may photodegrade; use amber vials and avoid prolonged UV exposure .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (e.g., KMnO₄) .

Advanced Research Questions

Q. What reaction mechanisms explain its decomposition under acidic or basic conditions?

- Acidic Hydrolysis : Protonation of the oxazolidinone carbonyl activates ring-opening, yielding an unstable amine intermediate that releases CO₂ and forms secondary products (e.g., ethylamine derivatives) .

- Basic Conditions : Nucleophilic attack by OH⁻ at the carbamate carbonyl leads to tert-butanol and a free amine, with potential side reactions at the oxazolidinone ring .

- Kinetic Studies : Monitor degradation via HPLC at varying pH (2–12) to identify rate-limiting steps and stable intermediates .

Q. How can computational methods predict its interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., bacterial transpeptidases) by simulating interactions with the oxazolidinone moiety and carbamate group .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .

- MD Simulations : Trajectories in explicit solvent (water/DMSO) reveal conformational stability and aggregation tendencies .

Q. What strategies resolve contradictory bioactivity data in related compounds?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., oxazolidinone vs. thiazole rings) and correlate with activity trends .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or dealkylated derivatives) that may mask or enhance bioactivity .

- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., bacterial FabH enzymes) clarifies mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.